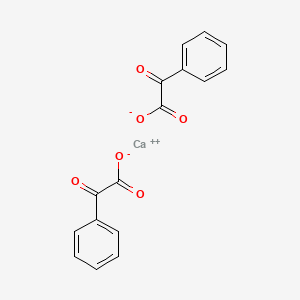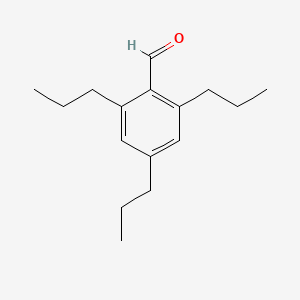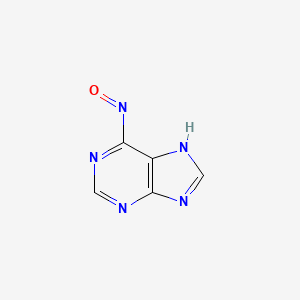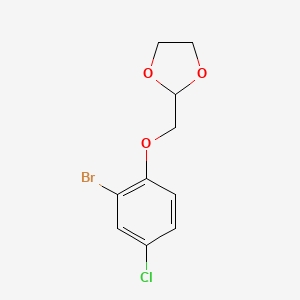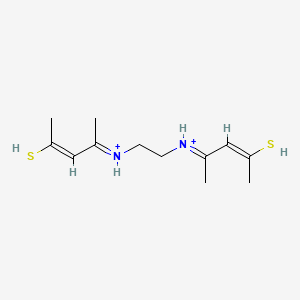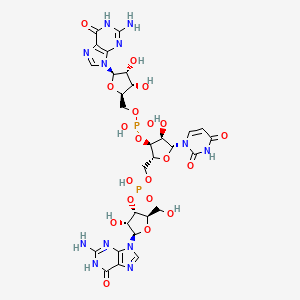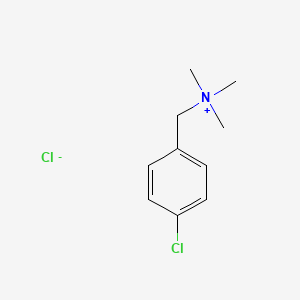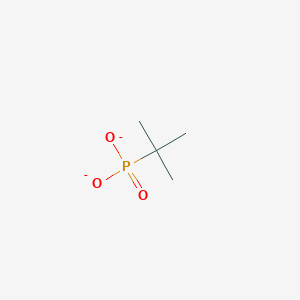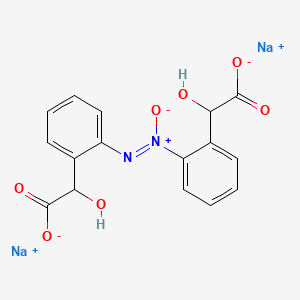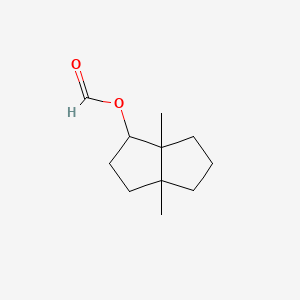
Octahydro-3a,6a-dimethylpentalenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-3a,6a-dimethylpentalenyl formate is a chemical compound with the molecular formula C11H18O2 It is characterized by its unique structure, which includes an octahydro-3a,6a-dimethylpentalenyl group attached to a formate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-3a,6a-dimethylpentalenyl formate typically involves the esterification of octahydro-3a,6a-dimethylpentalenol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Octahydro-3a,6a-dimethylpentalenyl formate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the formate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Octahydro-3a,6a-dimethylpentalenyl formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of octahydro-3a,6a-dimethylpentalenyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active octahydro-3a,6a-dimethylpentalenol, which then exerts its effects through various biochemical pathways. These pathways may include modulation of enzyme activity or interaction with cellular receptors, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-3a,6a-dimethylpentalenol: The alcohol counterpart of the formate ester.
Octahydro-3a,6a-dimethylpentalenyl acetate: An ester with an acetate group instead of a formate group.
Octahydro-3a,6a-dimethylpentalenyl propionate: An ester with a propionate group.
Uniqueness
Octahydro-3a,6a-dimethylpentalenyl formate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity or scent profiles are desired.
Propiedades
Número CAS |
85136-30-7 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(3a,6a-dimethyl-1,2,3,4,5,6-hexahydropentalen-1-yl) formate |
InChI |
InChI=1S/C11H18O2/c1-10-5-3-6-11(10,2)9(4-7-10)13-8-12/h8-9H,3-7H2,1-2H3 |
Clave InChI |
VXKBEDMIXDHHKT-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC1(C(CC2)OC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



